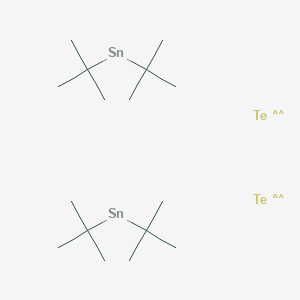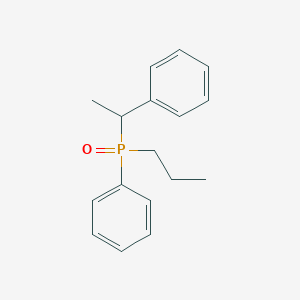
Oxo(phenyl)(1-phenylethyl)(propyl)-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxo(phenyl)(1-phenylethyl)(propyl)-lambda~5~-phosphane is a complex organophosphorus compound It features a phosphorus atom bonded to a phenyl group, a 1-phenylethyl group, a propyl group, and an oxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxo(phenyl)(1-phenylethyl)(propyl)-lambda~5~-phosphane typically involves the reaction of a phosphorus trichloride derivative with appropriate organic reagents. One common method is the reaction of phenylmagnesium bromide with phosphorus trichloride, followed by the addition of 1-phenylethylmagnesium bromide and propylmagnesium bromide. The final step involves oxidation with an oxidizing agent such as hydrogen peroxide to introduce the oxo group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxo(phenyl)(1-phenylethyl)(propyl)-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state phosphorus compounds.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenyl, 1-phenylethyl, and propyl groups can be substituted with other organic groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Grignard reagents or organolithium compounds.
Major Products Formed
Oxidation: Formation of phosphine oxides.
Reduction: Formation of phosphine hydroxides.
Substitution: Formation of various substituted phosphines.
Scientific Research Applications
Oxo(phenyl)(1-phenylethyl)(propyl)-lambda~5~-phosphane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other organophosphorus compounds.
Mechanism of Action
The mechanism of action of Oxo(phenyl)(1-phenylethyl)(propyl)-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes and receptors. The oxo group can participate in hydrogen bonding and coordination with metal ions, while the phenyl and alkyl groups contribute to hydrophobic interactions. These interactions can modulate the activity of biological targets and pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A widely used organophosphorus compound with three phenyl groups.
Diphenylphosphine oxide: Contains two phenyl groups and an oxo group.
Phenylphosphine: A simpler compound with one phenyl group.
Uniqueness
Oxo(phenyl)(1-phenylethyl)(propyl)-lambda~5~-phosphane is unique due to its combination of phenyl, 1-phenylethyl, and propyl groups, along with the oxo group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
62738-57-2 |
|---|---|
Molecular Formula |
C17H21OP |
Molecular Weight |
272.32 g/mol |
IUPAC Name |
1-[phenyl(propyl)phosphoryl]ethylbenzene |
InChI |
InChI=1S/C17H21OP/c1-3-14-19(18,17-12-8-5-9-13-17)15(2)16-10-6-4-7-11-16/h4-13,15H,3,14H2,1-2H3 |
InChI Key |
QMFSAHRCZMGOIY-UHFFFAOYSA-N |
Canonical SMILES |
CCCP(=O)(C1=CC=CC=C1)C(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


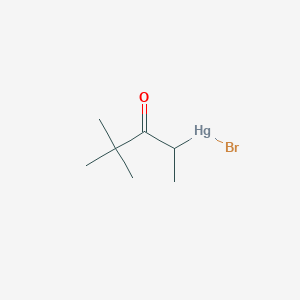
![2-{(1E)-3-[2,5-Dimethyl-4-(pyrrolidin-1-yl)phenyl]triaz-1-en-1-yl}ethan-1-ol](/img/structure/B14512963.png)
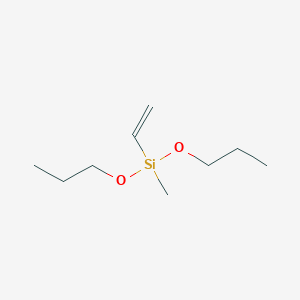
![2-[(6,7-Dimethoxyisoquinolin-4-yl)methyl]-4,5-dimethoxyaniline](/img/structure/B14512966.png)
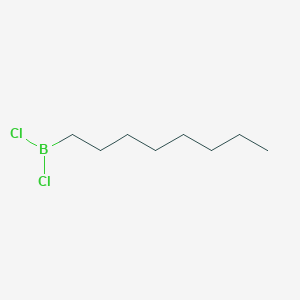
![4-(4-Methylpiperazin-1-yl)tetrazolo[1,5-a]quinoxaline](/img/structure/B14512976.png)
![3-[2-[Bis(butoxymethyl)carbamoylamino]ethynyl]-1,1-bis(butoxymethyl)urea](/img/structure/B14512980.png)
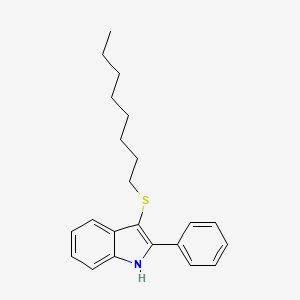
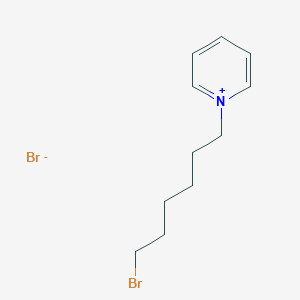

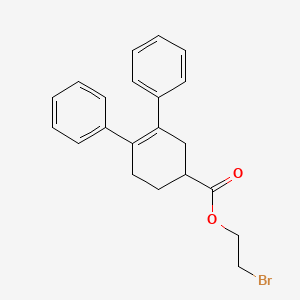
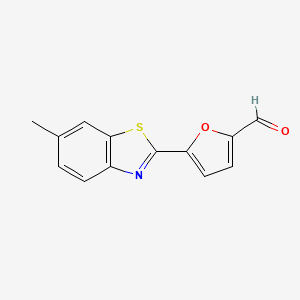
![4-Bromo-4'-[(4-octylphenyl)ethynyl]-1,1'-biphenyl](/img/structure/B14513020.png)
